molecular formula C25H26N4O2S B6552491 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1040653-23-3

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B6552491
CAS No.: 1040653-23-3
M. Wt: 446.6 g/mol
InChI Key: KSGOBWGYMSIOJN-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide” seems to be a complex organic molecule. It appears to contain a pyrazolo[1,5-a]pyrazin ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields, including materials science and biological interactions .


Molecular Structure Analysis

The molecular structure of this compound seems to be quite complex, with multiple rings and functional groups. It contains a pyrazolo[1,5-a]pyrazin ring, which is a type of heterocyclic compound . Heterocyclic compounds often have interesting and useful properties, such as the ability to act as chelating agents for ions .

Future Directions

The future directions for research on this compound could include further exploration of its properties and potential applications. Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications , so this could be a potential area of interest.

Properties

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-3-4-15-31-23-12-8-6-10-19(23)21-16-22-25(26-13-14-29(22)28-21)32-17-24(30)27-20-11-7-5-9-18(20)2/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGOBWGYMSIOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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